teprenone

Description

Historical Context of Research and Discovery

Research into teprenone (B58100) led to its development as a pharmaceutical agent. It was initially researched and developed in Japan. patsnap.com Since 1984, this compound has been utilized for the treatment of gastric ulcers and gastritis in Japan and other Asian countries, where it has been sold under the brand name Selbex. paulaschoice.plwikipedia.orgeisai.com The development of this compound was driven by the aim to find a more holistic approach to treating stomach issues, focusing on the underlying mechanisms of gastric mucosal damage rather than just symptom relief. patsnap.com

Evolution of Research Focus

The initial research focus on this compound was primarily centered on its anti-ulcerative and gastroprotective effects. Studies demonstrated its ability to protect the gastric mucosa and promote the healing of gastric ulcers and gastritis. patsnap.comwikipedia.org This protective effect is attributed to its unique mechanism of action, which includes enhancing the production of gastric mucus, a crucial protective barrier for the stomach lining. patsnap.comsemanticscholar.org

Over time, the research focus on this compound has evolved and expanded beyond its initial gastrointestinal applications. Investigations have explored its potential in other therapeutic areas, including its effects on heat shock proteins (HSPs). This compound is known to act by activating heat shock protein 70 (HSP70), a cellular protective protein that helps prevent mucosal injury. nih.gov The ability of this compound to induce HSP70 and thioredoxin-1 (TRX-1) has led to research into its potential protective effects in various injury models, including lung injury. plos.org

Furthermore, research has indicated that this compound possesses antioxidant and anti-inflammatory properties. paulaschoice.plpatsnap.com These properties have suggested potential applications in areas such as anti-aging research and the treatment of skin discolorations by inhibiting melanin (B1238610) synthesis. paulaschoice.plpaulaschoice.nl Studies have also investigated its potential neuroprotective effects. cymitquimica.com

Recent research has also examined the efficacy of this compound in preventing gastrointestinal injury induced by non-steroidal anti-inflammatory drugs (NSAIDs). A systematic review and meta-analysis indicated a statistically significant reduced risk of gastrointestinal ulcers in patients receiving this compound compared to control groups when prescribed with long-term NSAIDs. nih.govresearchgate.net This research highlights the ongoing investigation into this compound's role in mitigating the adverse effects of other medications on the gastrointestinal tract.

Overall Academic Significance as a Research Compound

This compound holds academic significance as a research compound due to its multifaceted mechanism of action and its demonstrated protective effects in various biological contexts. Its ability to enhance heat shock protein production, stabilize the gastric mucosal membrane, exert anti-inflammatory and antioxidant effects, and improve blood flow contributes to its therapeutic potential and makes it a valuable subject for further investigation. patsnap.com

Detailed research findings have illuminated these mechanisms. For instance, the enhancement of HSP production by this compound helps maintain cellular integrity and function, facilitating tissue healing. patsnap.com Its cytoprotective properties involve stabilizing the gastric mucosal membrane and enhancing the mucus layer, providing a barrier against irritants. patsnap.com The anti-inflammatory action involves inhibiting pro-inflammatory cytokines, reducing inflammation and promoting tissue repair. patsnap.com Improved blood flow to the gastric mucosa, another effect of this compound, ensures adequate nutrient and oxygen supply for healing. patsnap.com The antioxidant properties help protect against oxidative stress, a factor in ulcer formation. patsnap.com

The research on this compound's efficacy in preventing NSAID-induced gastrointestinal injury, as shown in systematic reviews, provides significant data for understanding its clinical relevance and potential in combination therapies. nih.govresearchgate.net While some studies have low certainty of evidence, they underscore the need for further high-quality randomized controlled trials to strengthen the existing evidence. nih.govresearchgate.net

The expanding research into this compound's effects beyond the gastrointestinal system, including its potential in skin longevity and neuroprotection, demonstrates its broad academic significance and potential for novel applications. cymitquimica.compaulaschoice.plpaulaschoice.nl The ongoing exploration of its molecular interactions and biological processes continues to contribute to the understanding of cellular protection and tissue repair mechanisms.

While specific data tables detailing research findings were not extensively available in the search results in a format readily extractable for direct table generation here, the cited research provides qualitative and quantitative findings, such as the reduced risk of GI ulcers in meta-analyses nih.govresearchgate.net and observations on the reduction of gastric mucosal injuries and symptoms in clinical studies semanticscholar.org.

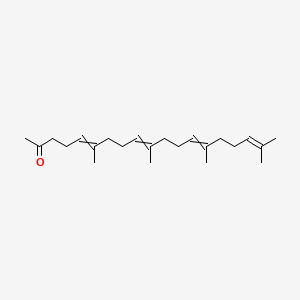

Structure

3D Structure

Properties

Molecular Formula |

C23H38O |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |

InChI Key |

HUCXKZBETONXFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

Origin of Product |

United States |

Ii. Chemical Synthesis and Isomeric Considerations of Teprenone

Synthetic Pathways and Methodologies The synthesis of teprenone (B58100) can be achieved through several distinct approaches, broadly categorized into classical chemical methods and more recent bio-based or semi-synthetic strategies.

Bio-based and Semi-Synthetic Approaches Recognizing the complexity of purely chemical synthesis and the natural origins of isoprenoids, bio-based and semi-synthetic routes are being explored.

Enzymatic Synthesis in Cell-Free Systems

Enzymatic synthesis in cell-free systems has emerged as a method for producing geranylgeraniol (B1671449) (GGOH), a direct precursor to this compound. This approach utilizes isolated cellular machinery and enzymes in vitro, circumventing the complexities associated with live organisms. Cell-free systems provide a flexible and controllable platform for developing enzymatic pathways and can be particularly useful for synthesizing compounds that may be toxic to cells nih.gov. The conversion of geranylgeraniol to this compound via enzymatic synthesis in a cell-free system has been reported to predominantly yield the 5E isomer of this compound google.comwipo.intmolaid.com. This method allows for the synthesis to proceed with retention of the isomeric configuration of the geranylgeraniol starting material google.comwipo.int.

Metabolic Engineering Strategies for Precursor Production

Metabolic engineering focuses on modifying biological systems, such as microorganisms, to enhance the production of specific compounds. For terpenoids like this compound, metabolic engineering strategies are employed to improve the biosynthesis of their universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comgoogle.commit.eduresearchgate.net. These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway mdpi.comgoogle.commit.edu.

Efforts in metabolic engineering have focused on enhancing the supply of IPP and DMAPP by optimizing these endogenous pathways or introducing alternative heterologous pathways researchgate.net. For instance, studies have explored engineering Saccharomyces cerevisiae to enhance geranylgeraniol production through strategies such as optimizing the mevalonate pathway and improving the supply and conversion efficiency of geranylgeranyl diphosphate (GGPP), the direct precursor to geranylgeraniol researchgate.netresearchgate.net. These strategies often involve the overexpression of key enzymes, the elimination of metabolic bottlenecks, and the balancing of cofactor supply to increase carbon flux towards terpenoid synthesis researchgate.netresearchgate.net.

Isomeric Configurations and Their Importance in Research

This compound exists as a mixture of structural isomers due to the presence of multiple double bonds in its acyclic polyisoprenoid chain researchgate.net. The configuration of these double bonds, particularly at specific positions, leads to different isomeric forms with potentially varying biological activities.

(5Z,9E,13E) and (5E,9E,13E) Isomers of this compound

This compound is commonly found as a mixture of two main geometric isomers: (5E,9E,13E)-teprenone and (5Z,9E,13E)-teprenone nih.govgoogle.comlabscoop.comchemimpex.com. The difference between these isomers lies in the configuration of the double bond at the fifth position (C5). The (5E,9E,13E) isomer features a trans configuration at this position, while the (5Z,9E,13E) isomer has a cis configuration. The double bonds at the C9 and C13 positions typically maintain the trans configuration in both main isomers nih.govgoogle.com.

Commercial preparations of this compound are often a mixture of these two isomers, commonly in a 3:2 ratio of the (5E,9E,13E) to the (5Z,9E,13E) isomer nih.govgoogle.com. Research has indicated that the biological activity may differ between these isomers, with the all-trans (5E,9E,13E) isomer showing higher activity in certain contexts compared to the mono-cis (5Z,9E,13E) isomer or the mixture google.com. Studies specifically utilizing the (5E,9E,13E) isomer in research have been reported medchemexpress.comglpbio.com.

Typical Isomer Ratio in Commercial this compound

| Isomer | Configuration | Approximate Ratio |

| (5E,9E,13E)-Teprenone | all-trans | 3 |

| (5Z,9E,13E)-Teprenone | mono-cis | 2 |

Methodologies for Isomer Separation and Characterization

The separation and characterization of this compound isomers are essential for both quality control and research purposes, particularly when investigating the specific activities of individual isomers. Traditional methods described in pharmacopoeias, such as gas chromatography with flame ionization detection (GC/FID) and high-performance liquid chromatography with ultraviolet detection (HPLC/UV), have been used for the assay of this compound and the separation of its structural isomers researchgate.net.

However, achieving adequate separation of these closely related isomers can be challenging. More recent research has explored improved chromatographic techniques. Subcritical fluid chromatography (SubFC) utilizing a porous graphitic carbon column has been proposed as an enhanced method for the quantitative separation of this compound isomers researchgate.netsciencegate.app. This method has demonstrated better resolution and faster analysis times compared to the traditional GC/FID and HPLC/UV methods for separating the mono-cis and all-trans isomers researchgate.net. The optimization of SubFC conditions, including the mobile phase composition, column temperature, and flow rate, is crucial for achieving effective separation researchgate.net. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are also valuable for the characterization and quantification of isomers after chromatographic separation, as mass spectrometry alone may not differentiate structural isomers thermofisher.com.

Iii. Mechanistic Pharmacology of Teprenone: Molecular and Cellular Investigations

Heat Shock Protein (HSP) Induction Pathways

Teprenone (B58100) is recognized as an inducer of heat shock proteins, a family of highly conserved molecular chaperones crucial for maintaining cellular proteostasis and protecting cells from various forms of stress, including oxidative stress and inflammation. patsnap.commdpi.com

Upregulation of HSP70, HSP60, and HSP90 Expression

Studies have demonstrated that this compound can rapidly increase the concentrations of stress-inducible HSP90, HSP70, and HSP60 within cells. medchemexpress.com Specifically, in gastric mucosal cells, this compound has been shown to upregulate the expression of HSP70 mRNA and protein. nih.govresearchgate.net This induction of HSPs is considered a key mechanism by which this compound exerts its cytoprotective effects. patsnap.comfrontiersin.org

Research Findings on HSP Induction by this compound:

| HSP Type | Effect of this compound Treatment | Notes | Source |

| HSP70 | Upregulated expression (mRNA and protein) | Observed in gastric mucosal cells and other tissues. | medchemexpress.comnih.govresearchgate.netthegoodscentscompany.comresearchgate.net |

| HSP60 | Increased concentration | Rapid accumulation observed. | medchemexpress.com |

| HSP90 | Increased concentration | Rapid accumulation observed. | medchemexpress.com |

| HSPB1 | Enhanced induction | Protective effect noted in cardiac tissue. | thegoodscentscompany.com |

| HSPB8 | Potent upregulator | Involved in protein quality control and autophagy. | thegoodscentscompany.comunimi.itmdpi.comfrontiersin.org |

Activation of Heat Shock Factor 1 (HSF1)

The induction of HSPs by this compound is mediated, at least in part, through the activation of Heat Shock Factor 1 (HSF1). medchemexpress.comunimi.itnih.gov HSF1 is the master transcription factor regulating the heat shock response. mdpi.comresearchgate.netnih.gov Under normal conditions, HSF1 exists in an inactive monomeric form, often bound to chaperone proteins like HSP90 and HSP70. nih.govmdpi.comnih.govcas.cz Upon cellular stress or in the presence of HSF1 activators like this compound, HSF1 dissociates from these chaperones, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription. researchgate.netnih.govmdpi.comnih.govnih.gov this compound is thought to activate HSF1 by disrupting the interaction between HSP70 and HSF1. researchgate.net

Specific Induction of HSPB1 and HSPB8

Beyond the general upregulation of major HSPs, this compound has been specifically noted for its ability to enhance the induction of small heat shock proteins HSPB1 (HSP27) and HSPB8. thegoodscentscompany.comunimi.itmdpi.comfrontiersin.orgresearchgate.net HSPB8, in particular, is a potent target of this compound and plays a crucial role in protein quality control and the chaperone-assisted selective autophagy (CASA) pathway, which is involved in the degradation of misfolded proteins. mdpi.comfrontiersin.org Studies have shown that this compound can decrease the formation of amyloid oligomers and aggregates, a process linked to HSPB8 induction. unimi.itfrontiersin.org

Cytoprotective Mechanisms at the Cellular Level

In addition to HSP induction, this compound contributes to gastric cytoprotection through mechanisms that directly enhance the integrity and function of the gastric mucosal barrier. patsnap.com

Gastric Mucosal Membrane Stabilization

This compound has been shown to stabilize the gastric mucosal membrane, protecting it from damage induced by various irritants, including nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol. patsnap.comgoogle.compsu.edu This stabilization effect is thought to involve the suppression of membrane permeabilization and the restoration of membrane fluidity that may be compromised by damaging agents. psu.edu

Research Findings on Membrane Stabilization:

| Insulting Agent | Effect of this compound Treatment on Membrane | Observed Outcome | Source |

| NSAIDs (Indomethacin, Diclofenac, Celecoxib) | Suppressed membrane permeabilization, restored membrane fluidity | Protection against cytotoxicity and lesion formation. | psu.edu |

| Ethanol | Prevented exfoliation, reduced LDH release | Protection of gastric mucosal cells. | medchemexpress.com |

Potentiation of Mucus Synthesis and Secretion

A significant aspect of this compound's cytoprotective action is its ability to promote the synthesis and secretion of gastric mucus. patsnap.comgoogle.comgoogle.comnih.gov The mucus layer forms a critical barrier that protects the underlying gastric epithelium from the corrosive effects of gastric acid, pepsin, and other luminal factors. patsnap.comgoogle.com this compound helps maintain and enhance this protective layer. patsnap.comgoogle.com Studies in rats have demonstrated that this compound treatment preserves gastric mucosal hexosamine and adherent mucus levels, indicating a positive effect on mucus synthesis and secretion. nih.govnih.gov This potentiation of mucus production contributes to the prevention and healing of gastric lesions. google.comgoogle.comnih.gov

Research Findings on Mucus Synthesis and Secretion:

| Model System | Effect of this compound Treatment | Observed Outcome | Source |

| Rats (WIR stress) | Preservation of gastric mucosal hexosamine and adherent mucus levels | Attenuation of lesion development. | nih.govnih.gov |

| Rats (Acetic acid-induced ulcer) | Increased mucus during healing process | Promotion of ulcer healing. | |

| Gastric mucosal cells | Promotion of mucus synthesis and secretion | Enhanced protective barrier function. | google.comgoogle.com |

Enhancement of Cellular Integrity and Function

This compound contributes to the enhancement of cellular integrity and function through several mechanisms, notably by inducing the production of heat shock proteins (HSPs) patsnap.comnih.gov. HSPs are a group of proteins crucial for protecting cells from various stressors, including oxidative stress and inflammation patsnap.com. By promoting the expression of HSPs, this compound helps maintain cellular homeostasis and function, which is vital for tissue repair and healing, particularly in the gastrointestinal tract patsnap.com. Studies have indicated that this compound's gastroprotective effect against mucosal damage is related to increased levels of HSP70 in the gastric mucosa nih.gov. Furthermore, this compound exhibits cytoprotective properties by stabilizing the gastric mucosal membrane, enhancing the mucus layer, and improving blood flow to the gastric mucosa, all of which are essential for protecting underlying tissues from damage and facilitating recovery cymitquimica.compatsnap.comnih.gov.

Anti-inflammatory Molecular Interactions

This compound demonstrates anti-inflammatory effects through various molecular interactions, including the inhibition of pro-inflammatory cytokine production, modulation of neutrophil infiltration, and regulation of key transcription factors like NF-κB and AP-1 patsnap.comnih.govresearchgate.net.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Research indicates that this compound can inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govnih.govfrontiersin.orgnih.gov. These cytokines are significant mediators of inflammation and tissue damage thermofisher.com. Studies in rat models of gastric mucosal injury induced by dual antiplatelet therapy showed elevated levels of TNF-α, IL-1β, and IL-6, which were significantly reduced in the this compound treatment group nih.gove-century.us. Similarly, in a murine model of irritant contact dermatitis, this compound suppressed the expression of TNF-α and IL-1β nih.gov.

Data on the effect of this compound on pro-inflammatory cytokine levels in a rat model of gastric mucosal injury induced by dual antiplatelet therapy:

| Group | TNF-α Level | IL-1β Level | IL-6 Level |

| Normal | Low | Low | Low |

| Model | Elevated | Elevated | Elevated |

| This compound | Reduced | Reduced | Reduced |

| Pantoprazole | Improved | Improved | Improved |

Modulation of Neutrophil Infiltration

Neutrophil infiltration is a critical component of the inflammatory response, contributing to tissue injury researchgate.netijclinmedcasereports.com. This compound has been shown to modulate neutrophil infiltration into damaged tissues researchgate.netnih.gov. In rat models of gastric mucosal injury, this compound treatment attenuated the increase in myeloperoxidase activity, an indicator of neutrophil infiltration, suggesting an inhibitory effect on neutrophil accumulation at the injury site researchgate.netnih.govhku.hk. This modulation of neutrophil infiltration contributes to the protective effects of this compound against mucosal damage researchgate.net.

Regulation of NF-κB and AP-1 Activation

Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) are transcription factors that play crucial roles in the regulation of inflammatory responses and the expression of pro-inflammatory genes, including cytokines sigmaaldrich.comnih.govnih.gov. This compound has been reported to regulate the activation of NF-κB and AP-1 nih.gov. Studies suggest that this compound can influence these pathways, thereby contributing to its anti-inflammatory effects nih.gov. The regulation of NF-κB and AP-1 activation by this compound can lead to the downstream inhibition of pro-inflammatory cytokine production frontiersin.orgnih.gov.

Antioxidant Activities and Redox Regulation

This compound possesses antioxidant properties and influences redox regulation within cells patsnap.comnih.gov. Maintaining redox homeostasis is essential for preventing cellular damage caused by oxidative stress mdpi.commdpi.com.

Neutralization of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause significant cellular damage and contribute to inflammation and tissue injury frontiersin.orgnih.gov. This compound has been shown to neutralize free radicals, thereby protecting tissues from oxidative stress patsnap.com. In experimental models, this compound attenuated the increase in markers of lipid peroxidation, which is indicative of ROS-induced damage researchgate.net. This compound's ability to scavenge ROS contributes to its cytoprotective and anti-inflammatory effects nih.govniph.go.jp. The thioredoxin (TRX) redox system is involved in maintaining intracellular redox homeostasis and scavenging ROS nih.govresearcher.life. Research suggests that this compound can induce TRX production, further enhancing the cellular defense against oxidative stress nih.gov.

Induction of Thioredoxin (Trx) and Thioredoxin-1 (Trx-1)

This compound has been shown to induce the expression of thioredoxin (TRX), a stress-induced antioxidant enzyme possessing a redox-active sulfhydryl (-SH) group. researchgate.netsemanticscholar.org TRX exhibits redox activity and also exerts anti-inflammatory effects, including the suppression of neutrophil and macrophage activities and complement activation. researchgate.netsemanticscholar.org Thioredoxin-1 (TRX-1), a ubiquitous redox-active small protein primarily located in the cytosol, is one of the isoforms of thioredoxin induced in response to various stress conditions. researchgate.net In addition to its antioxidative effect through dithiol-disulfide exchange, TRX-1 has demonstrated anti-apoptotic and anti-inflammatory effects. researchgate.net Studies have shown that TRX-1 can reduce cytokine levels, neutrophil infiltration, and lung damage in animal models of influenza pneumonia. researchgate.netsemanticscholar.org this compound has been identified as a pharmacological inducer of TRX-1 and heat shock protein 70 (Hsp70), demonstrating a cytoprotective role against various toxic stressors. ebi.ac.uk Overexpression of Trx1 has been shown to be effective in protecting against oxidative stress-induced cellular damage in several animal models of oxidative and inflammatory disorders. researchgate.net

Downregulation of Thioredoxin-Interacting Protein (TXNIP)

This compound has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP). nih.govsemanticscholar.orgresearchgate.net TXNIP is a major binding mediator in the thioredoxin antioxidant system and is known to inhibit the function and action of TRX. mdpi.comnih.gov This inhibition can occur through TXNIP binding to TRX, acting as a competitive inhibitor. nih.gov By downregulating TXNIP, this compound may contribute to enhanced TRX activity, thereby promoting redox balance and reducing oxidative stress. nih.govmdpi.com Research indicates that TXNIP increases reactive oxygen species production and oxidative stress, contributing to apoptosis. mdpi.com Therefore, the downregulation of TXNIP by this compound could be a mechanism contributing to its cytoprotective effects. nih.gov

Activation of Nrf2/Antioxidant Response Element (ARE) Signaling Pathway

This compound is involved in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.gov The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative and electrophilic stress, controlling the expression of genes encoding antioxidant and phase II detoxification enzymes. frontiersin.orgmdpi.comnih.gov Under basal conditions, Nrf2 is sequestered in the cytosol by Keap1, which facilitates its ubiquitination and proteasomal degradation. mdpi.comfrontiersin.orgmdpi.com Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and heterodimerizes with small musculoaponeurotic fibrosarcoma (Maf) proteins to bind to the ARE in the promoter regions of target genes. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com This leads to the transcriptional activation of a battery of antioxidant genes, including those for NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), catalytic enzyme of glutathione (GCL), catalase (CAT), superoxide (B77818) dismutase (SOD), and heme oxygenase-1 (HO-1). frontiersin.orgfrontiersin.orgmdpi.com Activation of the PI3K/Akt/Nrf2 pathway and the release of antioxidants like HO-1 are suggested as potential mechanisms for the cytoprotective effect of this compound. nih.gov

Induction of Heme Oxygenase-1 (HO-1)

This compound has been reported to induce Heme Oxygenase-1 (HO-1). researchgate.netnih.gov HO-1 is a stress-inducible enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free iron. mdpi.comfrontiersin.org These products have significant cytoprotective properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects. mdpi.comfrontiersin.orgnih.govfrontiersin.org The induction of HO-1 is largely regulated by the Nrf2-ARE pathway. mdpi.comfrontiersin.org Activation of Nrf2 leads to the increased transcription of the HMOX1 gene, which encodes HO-1. frontiersin.orgfrontiersin.orgmdpi.com Therefore, this compound's ability to induce HO-1 is likely mediated, at least in part, through the activation of the Nrf2 signaling pathway. nih.gov HO-1 induction contributes significantly to the protection of cells against oxidative stress and inflammation. mdpi.comfrontiersin.org

Modulation of Cell Signaling Pathways

Activation of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade involved in regulating numerous cellular processes, including cell survival, growth, proliferation, and metabolism. mdpi.comoncotarget.comscientificarchives.comfrontiersin.org Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which serves as a docking site for Akt. oncotarget.comscientificarchives.comfrontiersin.orgd-nb.info Akt is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). oncotarget.comscientificarchives.comfrontiersin.org The activation of the PI3K/Akt pathway has been implicated in the cytoprotective effects of this compound, often in conjunction with the Nrf2/ARE pathway and subsequent HO-1 induction. nih.govnih.gov For example, bilirubin, a product of HO-1 activity, has been shown to increase GDNF expression through the ERK and PI3K-Akt pathways. nih.gov This suggests a potential interplay between HO-1 induction and PI3K/Akt activation in mediating some of this compound's effects.

Influence on Fatty Acid Metabolism and Posttranslational Modification

This compound has been reported to influence fatty acid metabolism. Studies in a diet-induced mouse model of metabolic-associated fatty liver disease (MAFLD) showed that this compound (GGA) enhanced the levels of phosphorylated AMPK and ACC in the liver. frontiersin.org AMP-activated protein kinase (AMPK) is a key energy regulator that reduces lipogenesis through the phosphorylation of its downstream substrate acetyl-coenzyme A carboxylase (ACC), inhibiting the expression of lipid synthesis-related transcription factors. frontiersin.org This suggests that this compound may inhibit de novo lipogenesis (DNL) by activating the AMPK/ACC pathway. frontiersin.org

While the direct influence of this compound on specific posttranslational modifications (PTMs) of target proteins is not extensively detailed in the provided search results, PTMs are critical regulators of protein function, stability, and interactions, influencing various cellular processes, including metabolism and signaling. mdpi.comnih.gov One result mentions posttranslational modifications, including phosphorylation, in a context related to this compound, though a direct causal link and specific modified proteins are not clearly established. niph.go.jp Given this compound's influence on signaling pathways like PI3K/Akt, which involve phosphorylation, it is plausible that this compound indirectly affects protein function through modulating the activity of kinases and phosphatases that mediate these modifications. Further research is needed to fully elucidate the specific posttranslational modifications directly influenced by this compound and their functional consequences.

Angiogenesis Promotion at the Cellular Level

This compound has been observed to promote angiogenesis through its effects at the cellular level. This pro-angiogenic activity is linked to the modulation of key factors involved in the formation of new blood vessels. Research indicates that this compound influences the expression of crucial proteins that drive endothelial cell function and vascular network formation.

Induction of Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein critical for angiogenesis, stimulating endothelial cell proliferation, migration, and survival. Studies have shown that this compound can induce the expression of VEGF. For instance, research indicates that this compound at a concentration of 10 μM promotes angiogenesis by inducing VEGF expression in models of cell dysfunction. wikipedia.org

Iv. Preclinical Biological Investigations of Teprenone

In Vitro Experimental Models and Observations

In vitro studies provide controlled environments to investigate the direct effects of teprenone (B58100) on specific cell populations and biological processes.

Cultured Gastric Mucosal Cells

Studies using cultured gastric mucosal cells have demonstrated this compound's protective effects against damage induced by various agents, such as ethanol. This compound has been shown to significantly mitigate ethanol-induced exfoliation and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in gastric mucosal cells targetmol.commedchemexpress.com. A concentration of 1 µM this compound was noted to be effective in these protective actions targetmol.commedchemexpress.com. Furthermore, this compound influences the levels of heat shock proteins (HSPs) in these cells. It gradually increases the level of HSC70 over time and rapidly accumulates stress-inducible HSP90, HSP70, and HSP60 concentrations within 30-60 minutes, also activating heat shock factor 1 targetmol.commedchemexpress.com. This induction of HSPs is considered a key mechanism by which this compound exerts its cytoprotective effects on gastric mucosa targetmol.commedchemexpress.comthegoodscentscompany.com.

Human Umbilical Vein Endothelial Cells (HUVECs)

Investigations using Human Umbilical Vein Endothelial Cells (HUVECs) have explored this compound's effects on endothelial function, particularly in the context of angiogenesis and protection against damage. This compound at concentrations up to 20 µM has been shown to slightly increase HUVEC viability following irradiation (IR) targetmol.commedchemexpress.com. While a concentration of 10 µM this compound did not affect HUVEC migration and invasion, it notably promoted HUVEC tube formation and wound healing, both with and without IR exposure targetmol.commedchemexpress.com. This suggests a role for this compound in promoting processes crucial for blood vessel formation and repair. Moreover, at 10 µM, this compound fostered angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS) in HUVECs targetmol.commedchemexpress.com.

Human Neuroblastoma SH-SY5Y Cells

Studies involving human neuroblastoma SH-SY5Y cells have investigated the potential neuroprotective effects of this compound. SH-SY5Y cells are often used as an in vitro model for dopaminergic neurons in Parkinson's disease research mednexus.orgmdpi.com. While the search results indicate that this compound (referred to as GGA) attenuates hydrogen peroxide-induced reactive oxygen species (ROS) generation in human neuroblastoma SH-SY5Y cells, specific detailed research findings or data tables for this compound's effects on SH-SY5Y cells were not extensively provided within the immediate search snippets semanticscholar.org. SH-SY5Y cells are utilized to study neurotoxicity and neuroprotection mednexus.org.

PAM212 Cells (Keratinocytes)

Research using PAM212 cells, a murine keratinocyte cell line, has explored this compound's effects on skin inflammation and oxidative stress. In vitro studies showed that this compound (referred to as GGA) suppressed the expression of inflammatory mediators such as NLRP3, TNF-α, IL-1β, and GM-CSF in PAM212 cells after stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA) researchgate.netnih.gov. This compound also demonstrated the ability to scavenge ROS in PMA-stimulated PAM212 cells researchgate.netnih.gov. Furthermore, this compound induced endogenous thioredoxin (TRX) production and promoted Nrf2 nuclear translocation in these cells, suggesting an activation of antioxidant defense pathways researchgate.netnih.gov. This compound also significantly downregulated thioredoxin-interacting protein (TXNIP) levels in PAM212 cells researchgate.net. These findings indicate that this compound may ameliorate skin inflammation and oxidative stress by regulating the thioredoxin redox system researchgate.net.

Steatosis Cell Models

In vitro models of steatosis, characterized by excessive lipid accumulation in cells, have been used to investigate this compound's potential effects on fatty liver conditions. In vitro experiments using steatosis cells, such as the FL83b murine hepatocyte cell line treated with palmitic acid to induce steatosis, have shown that this compound (referred to as GGA) induced the expression of Hsp90α nih.govresearchgate.netnih.govfrontiersin.org. This suggests a role for this compound in modulating heat shock proteins in the context of cellular lipid accumulation.

Sturgeon Spermatozoa

Investigations into the effects of this compound on sturgeon spermatozoa have indicated its ability to induce heat shock protein 90 alpha (Hsp90α) in these cells. frontiersin.orgnih.gov This finding suggests a potential role for this compound in influencing cellular stress responses and protein homeostasis within sturgeon spermatozoa. While the broader implications for sperm function or viability require further detailed study, the induction of Hsp90α represents a specific molecular effect observed in this model.

In Vivo Animal Models for Mechanistic Studies

Animal models are crucial for understanding the complex in vivo effects of this compound on various organ systems and disease processes. Studies utilizing these models have provided insights into this compound's protective, anti-inflammatory, and anti-oxidative properties.

This compound has been extensively studied in various animal models of gastric injury, demonstrating significant protective effects. In models of ethanol-induced gastric mucosal injury, this compound has been shown to mitigate exfoliation and reduce the release of lactate dehydrogenase (LDH) in gastric mucosal cells. targetmol.commedchemexpress.com It has also been reported to promote the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in the ulcerated tissues. mdpi.com

Studies in rats with stress-induced ulcer formation have shown that this compound can significantly reduce ulcer formation after 2 and 4 hours of stress loading. targetmol.commedchemexpress.com Furthermore, in models of gastric mucosal injury induced by dual antiplatelet therapy using aspirin (B1665792) and clopidogrel (B1663587) in rats, this compound demonstrated protective effects. researchgate.netnih.gove-century.us These effects were linked to the inhibition of gastric mucosal inflammation and oxidative stress, as well as improvements in gastric mucosa indices. researchgate.netnih.gove-century.us Comparative studies indicated that this compound improved gastric mucosal lesions significantly compared to a model group and showed reduced levels of endothelin-1 (B181129) (ET-1) while elevating prostaglandin (B15479496) (PG) and prostaglandin E2 (PGE2) levels compared to treatment with pantoprazole. researchgate.netnih.gove-century.us this compound also increased the expression of vascular endothelial growth factor (VEGF) in the gastric mucosa in these models. e-century.us

Table 1: Effects of this compound on Gastric Injury Indices in a Rat Model of Dual Antiplatelet Therapy-Induced Injury

| Parameter | Model Group (Mean ± SD) | This compound Group (Mean ± SD) | Pantoprazole Group (Mean ± SD) | Significance (vs. Model) | Significance (this compound vs. Pantoprazole) |

| Gastric mucosal lesions | Higher | Significantly Improved | Significantly Improved | P<0.05 | No significant difference |

| ET-1 levels | Elevated | Reduced | Reduced | P<0.05 | Reduced in this compound group (P<0.05) |

| PG levels | Reduced | Elevated | Reduced | P<0.05 | Elevated in this compound group (P<0.05) |

| PGE2 levels | Reduced | Elevated | Reduced | P<0.05 | Elevated in this compound group (P<0.05) |

| Inflammatory factors (TNF-α, IL-1β, IL-6, IL-10) | Elevated | Reduced | Reduced | P<0.05 | No significant difference |

| MDA levels | Elevated | Reduced | Reduced | P<0.05 | No significant difference |

| GSH levels | Reduced | Elevated | Elevated | P<0.05 | No significant difference |

| SOD levels | Reduced | Elevated | Elevated | P<0.05 | No significant difference |

| VEGF expression | Reduced | Elevated | Elevated | P<0.05 | No significant difference |

In the context of hepatic disorders, this compound has been reported to increase hepatic blood flow in rats with acute hepatic issues induced by carbon tetrachloride (CCl4). frontiersin.orgnih.gov It also showed improvements in inflammatory cell infiltration and fatty changes in the liver in these rat models. frontiersin.orgnih.gov Additionally, this compound (referred to as GGA) was found to improve carbon tetrachloride-induced liver fibrosis in mice in one study, although the mechanism did not appear to involve increased HSP70 expression in hepatic stellate cells in vitro. researchgate.net Protective effects against morphine-induced hepatic damage in mice have also been noted. thegoodscentscompany.com

Studies utilizing a rat model of glaucoma have demonstrated that this compound can enhance the expression of heat shock protein 72 (HSP72). targetmol.commedchemexpress.com This induction of HSP72 was associated with protective effects, including the mitigation of retinal ganglion cell (RGC) loss, a reduction in optic nerve damage, and a decrease in apoptosis in the RGC layer. targetmol.commedchemexpress.com These findings suggest a potential neuroprotective role for this compound in the context of glaucoma, possibly mediated through the induction of HSPs.

This compound has shown protective effects against radiation-induced intestinal injury in mice. targetmol.commedchemexpress.com While specific mechanistic details from the search results are limited for this model, the observed protection indicates a potential therapeutic application for this compound in mitigating radiation-induced damage to the intestine. Additionally, this compound has been reported to suppress colitis-related mouse colon carcinogenesis. thegoodscentscompany.com

Myocardial Ischemia/Reperfusion Models

Preclinical studies utilizing myocardial ischemia/reperfusion (I/R) models, primarily in rats, have explored the cardioprotective effects of this compound, also known as geranylgeranylacetone (GGA). Research indicates that oral administration of GGA can induce heat-shock protein 72 (HSP72) expression in the heart, a mechanism associated with protection against ischemic insult.

Studies have demonstrated that pretreatment with GGA significantly reduces infarct size following myocardial I/R. Furthermore, treated groups showed improved functional recovery during the reperfusion period compared to control groups. Biochemical markers of myocardial injury, such as lactate dehydrogenase (LDH) and creatine (B1669601) kinase (CK), were found to be at lower levels in GGA-treated rats after reperfusion.

Investigations into the mechanisms suggest that GGA's cardioprotective effects may involve the preservation of mitochondrial structure and function. Electron microscopy findings in GGA-treated myocytes subjected to I/R revealed prevented damage to mitochondrial structures. In cultured cardiomyocytes, GGA induced HSP72 expression and led to reduced cell damage, including decreased apoptosis, in response to hypoxia-reoxygenation. The protective effects may also involve the potential opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Additionally, studies suggest that GGA activates protein kinase C (PKC), specifically translocating PKCdelta, which contributes to the phosphorylation of heat-shock factor 1 (HSF1) and subsequent HSP72 expression, ultimately leading to cardioprotection. This compound has also been shown to attenuate myocardial I/R injury by inhibiting the expression of high-mobility group box 1 (HMGB1) protein in rats.

A summary of findings in myocardial ischemia/reperfusion models:

| Model Organism | Treatment | Key Findings | Proposed Mechanism | Citation |

| Rat heart | Oral GGA | Reduced infarct size, improved functional recovery, decreased LDH and CK levels, prevented mitochondrial damage, reduced apoptosis. | Induction of HSP72, preserved mitochondrial function, potential mitoKATP channel opening, PKC activation, HSF1 phosphorylation, inhibition of HMGB1. | |

| Cultured cardiomyocytes | GGA | Induced HSP72 expression, reduced cell damage, decreased apoptosis under hypoxia-reoxygenation. | Induction of HSP72. |

Models of Metabolic-Associated Fatty Liver Disease (MAFLD)

Preclinical research, including studies using diet-induced mouse models, has investigated the potential therapeutic effects of this compound (GGA) in the context of Metabolic-Associated Fatty Liver Disease (MAFLD). One study in a diet-induced mouse model reported that GGA treatment improved several indicators of MAFLD. These improvements included reduced hepatic steatosis (fat accumulation in the liver), decreased inflammation, and amelioration of insulin (B600854) resistance and glucose intolerance.

In vitro experiments within the same study indicated that GGA induced Hsp90α in steatosis cells. However, interestingly, in the diet-induced mouse model, Hsp90α levels decreased in the GGA treatment group. Earlier reports also suggested that this compound could increase hepatic blood flow and improve inflammatory cell infiltration and fatty changes in the liver in rats with acute hepatic disorders induced by carbon tetrachloride (CCL4).

A summary of findings in MAFLD models:

| Model Organism | Treatment | Key Findings | Proposed Mechanism | Citation |

| Diet-induced mouse model | Oral GGA | Improved hepatic steatosis, reduced inflammation, improved insulin resistance and glucose intolerance, decreased hepatic Hsp90α. | Potential induction of Hsp90α (in vitro), increased hepatic blood flow (in other models). | |

| Rats (CCL4-induced) | This compound | Increased hepatic blood flow, improved inflammatory cell infiltration, improved fatty changes in the liver. | Not fully elucidated in this context. | |

| Steatosis cells (in vitro) | GGA | Induced Hsp90α. | Induction of Hsp90α. |

Models of Graft-versus-Host Disease (GVHD)

Preclinical investigations into Graft-versus-Host Disease (GVHD) have explored the potential of this compound, particularly its main component geranylgeranylacetone (GGA). Preclinical models suggested that GGA could suppress proinflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), which are associated with GVHD. Furthermore, GGA was found to induce thioredoxin-1 (Trx-1), a protein hypothesized to suppress GVHD while potentially maintaining graft-versus-leukemia (GVL) effects.

These preclinical findings provided a basis for investigating this compound in a clinical setting for GVHD prevention. However, a randomized controlled trial evaluating the addition of this compound to standard GVHD prophylaxis did not demonstrate a statistically significant reduction in the cumulative incidence of severe acute GVHD by day 100 after allo-HSCT. Exploratory studies in this trial did not reveal obvious changes in Trx-1 levels, although there was a tendency for lower alterations from baseline in IL-1β and TNF-α levels at day 28 after allo-HSCT in the this compound group. The discrepancy between the preclinical models and the clinical trial results suggests that an appropriate dose of this compound may be necessary to induce the antioxidant enzymes believed to suppress severe aGVHD.

A summary of findings in GVHD models:

| Model Type | Treatment | Key Findings | Proposed Mechanism | Citation |

| Preclinical | GGA | Suppression of proinflammatory cytokines (IL-1β, IL-6, TNF-α), induction of thioredoxin-1 (Trx-1). | Modulation of inflammatory response, induction of antioxidant enzymes. | |

| Clinical Trial | This compound | No significant reduction in severe acute GVHD incidence at the dose used; tendency for lower IL-1β and TNF-α. | Discrepancy with preclinical findings, suggesting dose dependency for observed effects. |

Dual Antiplatelet Therapy Induced Gastric Mucosal Injury Models

Preclinical studies, particularly in rat models, have investigated the protective effects of this compound on gastric mucosal injury induced by dual antiplatelet therapy (DAPT), typically involving aspirin and clopidogrel. These studies have shown that this compound can significantly ameliorate the gastric mucosal damage caused by DAPT.

This compound's protective effects are attributed to multiple mechanisms, including the inhibition of gastric mucosal inflammation and oxidative stress, and the improvement of gastric mucosa indices. In rat models, this compound treatment resulted in improved gastric mucosal lesions compared to the model group receiving DAPT alone. Biochemical analysis revealed that this compound reduced elevated levels of inflammatory factors such as TNF-α, IL-1β, IL-6, and IL-10 induced by DAPT. It also countered oxidative stress by decreasing levels of malondialdehyde (MDA) and myeloperoxidase (MPO) and increasing levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) in the gastric mucosa. Furthermore, this compound was found to reduce levels of endothelin-1 (ET-1) and elevate levels of prostaglandin (PG) and prostaglandin E2 (PGE2), which play crucial roles in maintaining gastric mucosal integrity and blood flow. This compound also increased the expression of vascular endothelial growth factor (VEGF) in the gastric mucosa, which is important for mucosal repair and angiogenesis.

A summary of findings in Dual Antiplatelet Therapy Induced Gastric Mucosal Injury Models:

| Model Organism | Treatment | Key Findings | Proposed Mechanism | Citation |

| Rat | This compound | Improved gastric mucosal lesions, reduced inflammatory factors (TNF-α, IL-1β, IL-6, IL-10), decreased MDA and MPO, increased GSH and SOD, reduced ET-1, elevated PG and PGE2, increased VEGF expression. | Inhibition of inflammation and oxidative stress, improvement of gastric mucosa indices, modulation of prostaglandins (B1171923) and growth factors. |

Skin Inflammation Models

Preclinical studies have explored the effects of this compound, specifically geranylgeranylacetone (GGA), in models of skin inflammation. In a murine irritant contact dermatitis (ICD) model induced by croton oil, both topical application and oral administration of GGA demonstrated ameliorative effects on skin inflammation.

GGA treatment in this model was shown to induce the production of thioredoxin (TRX) and activate nuclear factor erythroid 2-related factor 2 (Nrf2). These actions are indicative of enhanced antioxidant defense mechanisms. Macroscopically, GGA reduced ear swelling, a common indicator of skin inflammation. At the cellular level, it decreased neutrophil infiltration into the inflamed tissue. Furthermore, GGA inhibited the expression of key inflammatory cytokines, including TNF-α, IL-1β, and GM-CSF, as well as the oxidative stress marker 8-OHdG.

In vitro studies using PAM212 cells stimulated with phorbol myristate acetate showed that GGA suppressed the expression of NLRP3, TNF-α, IL-1β, and GM-CSF and effectively scavenged reactive oxygen species (ROS). GGA also induced endogenous TRX production and Nrf2 nuclear translocation in these cells, a process found to be dependent on the presence of ROS and potentially mediated by the PI3K/Akt signaling pathway. GGA was also observed to downregulate thioredoxin-interacting protein (TXNIP) levels. These findings suggest that GGA suppresses ICD by inducing endogenous TRX, a mechanism potentially regulated by the PI3K/Akt/Nrf2 pathway, contributing to the modulation of the TRX redox system. While GGA can induce other protective proteins like HSP70, HO-1, and nitric oxide synthase, the study highlights the significant role of TRX induction in its anti-inflammatory effects in the skin model.

A summary of findings in Skin Inflammation Models:

| Model Organism | Treatment | Key Findings | Proposed Mechanism | Citation |

| Murine ICD model (croton oil-induced) | Topical and Oral GGA | Ameliorated ear swelling, reduced neutrophil infiltration, inhibited expression of TNF-α, IL-1β, GM-CSF, and 8-OHdG, induced TRX production and Nrf2 activation. | Induction of TRX and Nrf2, scavenging of ROS, inhibition of inflammatory cytokine expression, modulation of the TRX redox system, potentially mediated by PI3K/Akt/Nrf2 pathway. | |

| PAM212 cells (in vitro) | GGA | Suppressed expression of NLRP3, TNF-α, IL-1β, GM-CSF, scavenged ROS, induced endogenous TRX production and Nrf2 nuclear translocation, downregulated TXNIP levels. | Induction of TRX and Nrf2, scavenging of ROS, inhibition of inflammatory mediators, modulation of the TRX redox system, potentially mediated by PI3K/Akt signaling pathway; Nrf2 dependency for TRX induction. |

V. Analytical Methodologies for Teprenone Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography plays a vital role in separating teprenone (B58100) from matrices and its isomers, enabling accurate quantification and assessment of purity. Various chromatographic methods, coupled with different detection systems, have been developed and applied in this compound research and quality control.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a technique utilized for the analysis of volatile or semi-volatile organic compounds. FID is a mass-sensitive detector that ionizes carbon atoms in organic compounds in a hydrogen flame, producing a current proportional to the amount of analyte present scioninstruments.com. GC-FID has been described in the Japanese Pharmacopoeia (JP) for the assay of this compound in active pharmaceutical ingredients (APIs) and capsules researchgate.netresearchgate.net. This method is suitable for compounds like this compound that can be vaporized without decomposition. An application note describes the analysis of this compound isomers (mono-cis and all-trans) using GC with a specific packed column (Shinwasorb) and FID, demonstrating the separation of these isomers with a reported resolution of 1.63 shinwa-cpc.co.jpshinwa-cpc.co.jp.

GC-FID Conditions for this compound Analysis (Example)

| Parameter | Value | Citation |

| Column | FFAP 5% Shinwasorb-U | shinwa-cpc.co.jp |

| Column Size | 2.1m × 3.2mm glass | shinwa-cpc.co.jp |

| Column Temperature | 235 °C | shinwa-cpc.co.jp |

| Carrier Gas | N₂ | shinwa-cpc.co.jp |

| Carrier Gas Flow Rate | 47 mL/min | shinwa-cpc.co.jp |

| Injection Port Temp. | 270 °C | shinwa-cpc.co.jp |

| Detector Temp. | 270 °C | shinwa-cpc.co.jp |

| Detector | FID | shinwa-cpc.co.jp |

| Injection Volume | 2.0 μL | shinwa-cpc.co.jp |

| Resolution (mono-cis/all-trans) | 1.63 | shinwa-cpc.co.jp |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of compounds that absorb UV light. HPLC-UV is employed for the assay of this compound capsules according to the Japanese Pharmacopoeia researchgate.netresearchgate.net. This method involves separating this compound on an HPLC column and detecting it based on its UV absorbance at a specific wavelength, commonly 210 nm glsciences.com. While HPLC-UV is a standard method, its ability to completely separate this compound isomers can be limited compared to other techniques researchgate.net.

HPLC-UV Conditions for this compound Analysis (Example based on JP)

| Parameter | Value | Citation |

| System | GL-7400 HPLC system | glsciences.com |

| Column | Inertsil ODS-2 (5μm, 150 x 4.6 mm I.D.) | glsciences.com |

| Eluent | A) CH₃CN, B) H₂O; A/B = 87/13, v/v | glsciences.com |

| Flow Rate | 2.0 mL/min | glsciences.com |

| Column Temp. | 40 °C | glsciences.com |

| Detection | UV 210 nm (GL-7452 PDA Detector) | glsciences.com |

| Injection Vol. | 10 μL | glsciences.com |

| Sample | Standard this compound (56 mg/L) | glsciences.com |

| Resolution (a, b) | 1.08 (≧ 1.0) | glsciences.com |

| RSD of peak area (a+b) (n=6) | 0.43% (≦ 1.5%) | glsciences.com |

HPLC with Fluorescence Detection (FLD)

While not as commonly cited for direct this compound detection due to this compound's inherent lack of strong fluorescence, HPLC with Fluorescence Detection (HPLC-FLD) can be used in the analysis of compounds that are either fluorescent or can be derivatized to become fluorescent. Research involving this compound might utilize HPLC-FLD for the analysis of related biomarkers or in studies where this compound's effect on fluorescent molecules is being investigated nepjol.info. However, direct application for this compound quantification using its intrinsic fluorescence is not a primary method described in the provided search results.

HPLC Coupled to Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) is a powerful and sensitive technique for the quantification and identification of compounds in complex matrices. HPLC-MS, particularly with atmospheric-pressure chemical ionization (APCI-MS) or tandem mass spectrometry (MS/MS), has been developed and validated for the quantification of this compound in human plasma researchgate.netnih.govsciencegate.app. This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and bioequivalence assessments researchgate.netnih.gov. Gefarnate or menatetrenone (B87639) have been used as internal standards in these analyses researchgate.netnih.gov.

HPLC-APCI-MS Conditions and Performance for this compound in Human Plasma (Example)

| Parameter | Value | Citation |

| Extraction Method | Liquid-liquid extraction with t-butyl methyl ether or cyclohexane | researchgate.netnih.gov |

| HPLC Column | C18 or C8 reversed-phase | researchgate.netnih.gov |

| Mobile Phase | 1% aqueous acetic acid–methanol–acetonitrile (1:54:45, v/v) or water-methanol (4:96, v/v) | researchgate.netnih.gov |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Ionization Mode | APCI | researchgate.netnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Target Ions ([M+H]⁺) | m/z 331.3 (this compound), m/z 445.4 (Menatetrenone, IS) | nih.gov |

| Internal Standard (IS) | Gefarnate or Menatetrenone | researchgate.netnih.gov |

| Linearity Range | 20.0–2000.0 ng/mL or 0.3-1000 ng/mL | researchgate.netnih.gov |

| Correlation Coefficient | >0.9981 | researchgate.net |

| Extraction Efficiency | >67% | researchgate.net |

| Method Recovery | >95% | researchgate.net |

| Limit of Detection (LOD) | 1.0 ng/mL or 0.3 ng/ml | researchgate.netnih.gov |

| Intraday CV | <7% or <7.8% | researchgate.netnih.gov |

| Interday CV | <7% or <8.7% | researchgate.netnih.gov |

Subcritical Fluid Chromatography (SubFC) with Photo Diode Array Detection (PDA)

Subcritical Fluid Chromatography (SubFC) coupled with Photo Diode Array Detection (PDA) is an advanced chromatographic technique that has shown advantages for the analysis of this compound, particularly for the separation of its structural isomers (mono-cis and all-trans) researchgate.netresearchgate.net. Compared to traditional GC-FID or HPLC-UV methods described in the Japanese Pharmacopoeia, SubFC/PDA has demonstrated better resolution and faster run times for this compound isomer separation researchgate.netresearchgate.net. This method utilizes a subcritical fluid, typically carbon dioxide, as the mobile phase along with an organic modifier, and detection is performed using a PDA detector, which allows for the acquisition of full UV-Vis spectra across the separation researchgate.net. The development of SubFC/PDA methods for this compound has focused on optimizing parameters such as the type and content of the organic modifier, column temperature, injection volume, and flow rate researchgate.net. Porous graphitic carbon columns have been used effectively for the separation of this compound isomers by SubFC/PDA researchgate.netresearchgate.net. The developed SubFC/PDA methods have been validated according to ICH guidelines researchgate.netresearchgate.net.

Comparison of Chromatographic Methods for this compound Isomer Separation

| Method | Resolution of Isomers | Run Time | Suitability for Isomer Separation |

| GC-FID | Reported (e.g., 1.63) | - | Used in JP, shows separation |

| HPLC-UV | Limited | - | Used in JP, may not completely separate isomers researchgate.net |

| SubFC-PDA | Better than GC/HPLC | Faster | Effective for separating structural isomers researchgate.netresearchgate.net |

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide complementary information about this compound, its interactions, and its effects in biological systems.

Spectroscopic methods, such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for confirming the identity and structure of this compound researchgate.netlgcstandards.com. IR spectroscopy can provide information about the functional groups present, such as the carbonyl group in this compound researchgate.net. Shifts in characteristic peaks in IR spectra can indicate interactions, such as complex formation researchgate.net. NMR spectroscopy provides detailed information about the molecular structure and can confirm the presence and arrangement of atoms within the this compound molecule lgcstandards.com. Solid-state NMR can offer insights into the molecular mobility of this compound, particularly when it is in a non-liquid state or complexed with other substances researchgate.net.

Imaging techniques can be used to study the effects of this compound in biological contexts, although they may not directly image the this compound molecule itself. For example, imaging techniques like optical microscopy and transmission electron microscopy have been used to observe and analyze the histological injury and ultrastructure of intestinal mucosa in studies investigating the protective effects of this compound against damage induced by certain compounds researchgate.net. Confocal Laser Endomicroscopy (CLE) is another imaging technique that has been used to evaluate intestinal damage in real-time by observing changes in gap density in the small intestine, a method that could be applied in studies involving this compound's effects on the intestinal barrier researchgate.net. While not directly imaging this compound, these techniques provide visual evidence of the biological effects being studied in conjunction with this compound administration. Advanced medical imaging techniques like CT scans, MRI, and ultrasound are generally used for visualizing anatomical structures and tissue damage in a broader medical context spectral-ai.com, and while they could potentially be used in studies assessing macroscopic changes related to conditions this compound might treat, they are not typically used for direct detection or localization of the this compound molecule itself.

Spectroscopic Techniques Applied in this compound Research

| Technique | Application | Citation |

| Infrared (IR) Spectroscopy | Confirming identity, studying functional groups and interactions | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming identity and molecular structure, assessing molecular mobility | researchgate.netlgcstandards.com |

Imaging Techniques Used in Studies Related to this compound Effects

| Technique | Application | Citation |

| Optical Microscopy | Observing histological injury in tissues | researchgate.net |

| Transmission Electron Microscopy | Analyzing ultrastructure of tissues | researchgate.net |

| Confocal Laser Endomicroscopy (CLE) | Real-time evaluation of intestinal damage (e.g., gap density) | researchgate.net |

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS/MS) is a powerful analytical technique used for the qualitative and quantitative analysis of compounds in complex mixtures, including biological samples spectroscopyonline.comutm.my. This method combines the separation capabilities of HPLC with the high mass accuracy and fragmentation capabilities of QTOF-MS/MS, allowing for the identification and quantification of this compound and potentially its metabolites.

A sensitive HPLC-APCI-MS method has been developed for the determination of this compound in human plasma, using menatetrenone as the internal standard nih.gov. This method utilized atmospheric pressure chemical ionization (APCI) and was performed in selected ion monitoring (SIM) mode, targeting specific ions for this compound and the internal standard nih.gov. The calibration curve for this compound was linear over a range of 0.3 to 1000 ng/mL, with a lower limit of quantification of 0.3 ng/mL nih.gov. The intra- and inter-batch variability were reported to be less than 7.8% and 8.7%, respectively nih.gov. This method was successfully applied in a pharmacokinetic study to determine plasma concentrations of this compound in healthy volunteers nih.gov.

HPLC-QTOF-MS/MS has also been used in broader phytochemical studies to identify active components in complex extracts, which may include compounds with similar properties to this compound patsnap.com. This approach, often combined with molecular networking and network pharmacology, helps in the comprehensive characterization of the chemical composition of natural products being investigated for gastroprotective effects patsnap.com.

In Vitro Autoradiography for Binding Site Localization

In vitro autoradiography is a technique used to determine the tissue or cellular localization of a radioactive substance, such as a radiolabeled drug or ligand, by apposing tissue sections to an X-ray film or phosphor-imaging plate wikipedia.orgfz-juelich.de. This method is valuable for identifying the specific binding sites of a compound within biological tissues. In the context of this compound research, in vitro autoradiography has been employed to examine its uptake sites in gastric tissue.

Studies using in vitro autoradiography with unfixed gastric fundic specimens from rats have investigated the binding sites of this compound, along with other gastroprotective drugs like rebamipide (B173939) and sofalcone (B1681905) researchgate.net. The distribution of these drugs in the specimens was analyzed to understand their potential pharmacological actions researchgate.net. Research has shown that this compound, rebamipide, and sofalcone all bind to surface mucous cells, suggesting their involvement in potentiating the gastric mucosal defense system researchgate.net. Furthermore, in gastric mucosa affected by acetic acid-induced ulcers, this compound was found to bind to the lamina propria at the ulcer base researchgate.net. The differences in binding sites among these drugs may correlate with variations in their pharmacological activity researchgate.net.

Molecular and Biochemical Assays in Research

Molecular and biochemical assays are essential tools for investigating the effects of this compound on gene and protein expression, as well as its impact on various biochemical markers related to oxidative stress and inflammation.

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, often performed using techniques like quantitative reverse transcription polymerase chain reaction (RT-qPCR), allows researchers to measure the levels of specific messenger RNA (mRNA) transcripts in biological samples. This provides insights into how a compound influences gene activity.

Research on this compound has utilized RT-qPCR to examine its effects on the expression of various genes, including those encoding heat shock proteins (HSPs) and caspase family members nih.gov. For instance, a study investigating the effects of dietary this compound on heat-stressed juvenile largemouth bass found that this compound significantly upregulated the transcript levels of heat shock proteins such as hsp90, hsp70, hspa5, and hsf1, as well as caspase family genes caspase3 and caspase9 in the liver nih.gov. These findings suggest that this compound can influence the genetic machinery related to stress response and apoptosis.

Protein Expression Analysis (e.g., Western Blotting)

Protein expression analysis, commonly performed using Western blotting, is used to detect and quantify specific proteins in a sample. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to probe for the protein of interest avancebio.com. Western blotting provides information on the abundance of a protein.

Western blotting has been applied in this compound research to assess the levels of various proteins, including HSPs and factors related to gastric mucosal protection nih.govnih.govfrontiersin.org. Studies have shown that this compound can upregulate the protein expression of HSP70 and HSPA5 in the liver nih.gov. In the context of gastric mucosal injury, Western blotting has been used to evaluate the expression of proteins like VEGF nih.gov. Research indicates that this compound can elevate the expression of VEGF protein in gastric mucosa, which may contribute to its protective effects nih.gov. Another study using Western blotting found no significant differences in hepatic Hsp90α protein content between groups treated with or without this compound in a mouse model of metabolic-associated fatty liver disease (MAFLD), although serum Hsp90α levels were affected frontiersin.org.

Biochemical Marker Analysis (e.g., SOD, GPx, CAT, MDA, MPO, VEGF)

Analysis of biochemical markers provides quantitative data on the levels of specific molecules in biological samples that are indicative of various physiological processes, including oxidative stress, inflammation, and tissue damage or repair. Common markers include enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), as well as indicators of lipid peroxidation like malondialdehyde (MDA) and inflammatory enzymes like myeloperoxidase (MPO), and growth factors such as vascular endothelial growth factor (VEGF).

This compound has been shown to influence the levels of several of these biochemical markers. Studies have reported that this compound can enhance antioxidant capacity, as evidenced by increased activities of catalase, total superoxide dismutase, and peroxidase nih.gov. Conversely, this compound treatment has been associated with reduced levels of MDA, a marker of lipid peroxidation, and MPO, an enzyme involved in inflammation nih.gov. Furthermore, research indicates that this compound can increase the levels of glutathione (GSH), a key antioxidant nih.gov. While some studies show this compound elevating VEGF protein expression in gastric tissue nih.gov, others suggest that this compound may promote angiogenesis by inducing VEGF expression medchemexpress.com.

The following table summarizes some of the biochemical markers influenced by this compound as observed in research studies:

| Biochemical Marker | Effect of this compound | Reference |

| Superoxide Dismutase (SOD) | Increased activity | nih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | nih.gov |

| Catalase (CAT) | Increased activity | nih.gov |

| Malondialdehyde (MDA) | Reduced levels | nih.gov |

| Myeloperoxidase (MPO) | Reduced levels | nih.gov |

| Glutathione (GSH) | Increased levels | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Elevated protein expression (gastric mucosa), Induction of expression (HUVECs) | medchemexpress.comnih.gov |

These findings collectively demonstrate that this compound exerts effects at multiple biochemical levels, influencing antioxidant defense, reducing oxidative damage and inflammation, and potentially promoting tissue repair and angiogenesis.

Vi. Theoretical Frameworks and Hypotheses in Teprenone Research

Conceptual Models of Multi-Targeted Biological Activity

Teprenone (B58100) is hypothesized to exert its effects through a multi-targeted mechanism rather than acting on a single molecular target. This conceptual model suggests that this compound interacts with various cellular components and pathways simultaneously, leading to a range of biological outcomes. The multifaceted nature of this compound's action is believed to contribute to its therapeutic potential in complex conditions. For instance, its effects have been described as involving the enhancement of heat shock protein production, stabilization of mucosal membranes, anti-inflammatory actions, improved blood flow, and antioxidant properties. patsnap.com This aligns with theoretical frameworks in drug discovery that explore the efficacy of compounds targeting multiple nodes within biological networks, particularly in complex diseases where single-target interventions may be insufficient. arxiv.orgfrontiersin.org The idea is that influencing several interacting elements within a cellular network might more effectively restore equilibrium than modulating a single protein. arxiv.org

Proposed Roles in Cellular Stress Response Networks

A prominent hypothesis in this compound research is its involvement in modulating cellular stress response networks. Cellular stress responses are crucial for maintaining homeostasis and protecting cells from damage induced by various stressors, such as oxidative stress, inflammation, and protein damage. carleton.edufrontiersin.org this compound has been shown to enhance the production of heat shock proteins (HSPs), which are key components of the cellular stress response machinery. patsnap.compatsnap.compnas.orgresearchgate.netdntb.gov.ua HSPs act as molecular chaperones, assisting in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins. patsnap.compnas.org The theoretical basis here is that by upregulating HSPs, this compound helps cells cope with stress-induced damage, thereby maintaining cellular integrity and function. patsnap.compatsnap.com Studies have investigated this proposed role in various contexts, including protection against stress-induced gastric ulcers and other tissue damage. patsnap.compatsnap.com The induction of HSP70, a specific heat shock protein, has been highlighted as a potential mechanism by which this compound exerts its protective effects. nih.govresearchgate.net

Theoretical Explanations for Tissue Protective Effects

The tissue protective effects attributed to this compound are theoretically explained by a combination of its proposed mechanisms. These include enhancing the protective barrier function of tissues, modulating inflammatory responses, and improving tissue resilience to injury. In the context of gastric mucosal protection, this compound is thought to stabilize the gastric mucosal membrane and enhance the mucus layer, creating a barrier against corrosive substances like gastric acids. patsnap.compatsnap.comgoogle.comnih.gov This cytoprotective property is a key theoretical explanation for its use in treating gastric ulcers and gastritis. patsnap.compatsnap.comgoogle.com Furthermore, its proposed anti-inflammatory effects, involving the inhibition of pro-inflammatory cytokines, contribute to reducing tissue damage and promoting a favorable environment for repair. patsnap.come-century.us Improved blood flow to tissues, another suggested effect, is theoretically important for delivering essential nutrients and oxygen necessary for healing and regeneration. patsnap.comgoogle.come-century.us Research findings support these theoretical explanations by demonstrating reduced inflammatory markers and improved mucosal integrity in experimental models. nih.gove-century.usresearchgate.netresearchgate.net

Vii. Emerging Research Areas and Future Directions for Teprenone Investigations

Exploration of Novel Preclinical Applications Beyond Gastric Mucosa

Beyond its traditional use for gastric mucosa protection, teprenone (B58100) is being investigated for potential therapeutic applications in other areas. Research suggests its involvement in mitigating stress-induced conditions and potentially influencing neurological health. Studies in mice, for instance, have indicated that this compound (also referred to as geranylgeranylacetone or GGA) can reduce depression-like behavior, potentially by increasing hippocampal brain-derived neurotrophic factor (BDNF) levels via the induction of HSP105 expression nih.gov. Furthermore, preclinical models have explored its effects on graft-versus-host disease (GVHD), where GGA has shown the ability to suppress proinflammatory cytokines like IL-1β, IL-6, and TNF-α, and induce thioredoxin-1 (Trx-1), which is associated with suppressing GVHD while preserving graft-versus-leukemia/lymphoma (GVL) effects researchgate.net. This compound has also been studied for its protective effects against anesthetic stress in fish, demonstrating an increase in total antioxidant capacity and upregulation of non-specific immune parameters like lysozyme (B549824) (LZM), Hsp70, and Hsp90 researchgate.netresearchgate.net.

Investigation of Undiscovered Molecular Targets and Signaling Pathways

While the induction of HSP70 is a known mechanism of this compound frontiersin.org, research continues to uncover additional molecular targets and signaling pathways influenced by this compound. Studies have shown that this compound can influence cellular protective mechanisms by stimulating the production of various HSPs patsnap.com. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators that contribute to gastric mucosal damage patsnap.com. In the context of stress, this compound's preventive effects on gastric mucosal lesions have been linked to maintaining gastric mucosal constitutive nitric oxide synthase (cNOS) activity, which in turn affects neutrophil infiltration and mucus levels nih.gov. Further research is needed to fully elucidate the complex network of molecular interactions and signaling cascades modulated by this compound beyond its established effects on gastric defense.

Development of Advanced Analytical Techniques for Comprehensive Characterization